2-Ethylisonicotinic acid
Overview
Description
2-Ethylisonicotinic acid is a pyridinemonocarboxylic acid that features an ethyl substituent at the 2-position on the pyridine ring. This compound is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
2-Ethylisonicotinic acid is a derivative of isonicotinic acid . Isoniazid, a drug used to treat mycobacterial infections, is a prodrug that must be activated by bacterial catalase . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii
Mode of Action
The mode of action of isoniazid involves the inhibition of the synthesis of mycolic acids, an essential component of the bacterial cell wall . Once activated, isoniazid inhibits the synthesis of mycoloic acids, leading to bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . The mode of action of this compound may be similar, but this needs to be confirmed by further studies.
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria or inhibit their growth.
Pharmacokinetics
It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes
Result of Action
Based on its structural similarity to isonicotinic acid and its derivatives, it may have bactericidal or bacteriostatic effects on mycobacteria
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethylisonicotinic acid are not well-studied. As a derivative of isonicotinic acid, it may share some biochemical properties with its parent compound. Isonicotinic acid is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that changes in cellular metabolism can occur due to the presence of certain metabolites . The specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism are areas of active research.
Molecular Mechanism
It is known to be a metabolite , suggesting it may play a role in metabolic processes
Metabolic Pathways
As a metabolite, it is likely involved in metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with ethyl halides under basic conditions to introduce the ethyl group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include ethyl-substituted pyridine derivatives, alcohols, and various substituted carboxylic acids .
Scientific Research Applications
2-Ethylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Isonicotinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 4-position.
Nicotinic Acid:
Picolinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 2-position.
Uniqueness: 2-Ethylisonicotinic acid is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQSPCQYCXBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435857 | |
Record name | 2-ethylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-96-3 | |
Record name | 2-ethylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 2-ethylisonicotinic acid thioamide (ethionamide) in living organisms?
A1: Research indicates that when ethionamide (2-ethyl-4-thiocarbamoylpyridine) is orally administered, it undergoes extensive metabolic conversion in the body. A key transformation is its interconversion with its sulfoxide form, ethionamide sulfoxide. This interconversion occurs rapidly, with both compounds detectable in the bloodstream within 15 minutes of administration, regardless of which form was initially ingested []. This suggests an active metabolic equilibrium between these two forms.
Q2: Does the structure of this compound thioamide impact its activity against Mycobacterium tuberculosis?
A2: While the provided abstracts don't delve into specific structure-activity relationship details for this compound thioamide, they highlight its potent antimycobacterial activity, particularly against strains resistant to isoniazid [, , ]. This suggests that the structural modifications present in this compound, compared to isoniazid, contribute to its unique activity profile and ability to overcome resistance mechanisms. Further research exploring modifications to the thioamide or the 2-ethyl substituent could elucidate the key structural features responsible for its activity and guide the development of novel analogs with improved efficacy.
Q3: What are the potential benefits of this compound thioamide in treating tuberculosis?
A3: The provided research suggests that this compound thioamide, known as ethionamide, holds promise as an antituberculosis treatment, especially against drug-resistant strains. The fact that it demonstrates activity against isoniazid-resistant bacilli [] highlights its potential to address the growing challenge of multidrug-resistant tuberculosis. This characteristic makes it a valuable asset in combating infections where first-line treatments like isoniazid are no longer effective.
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